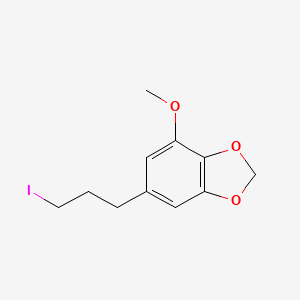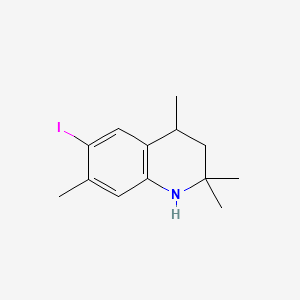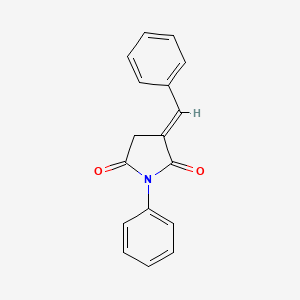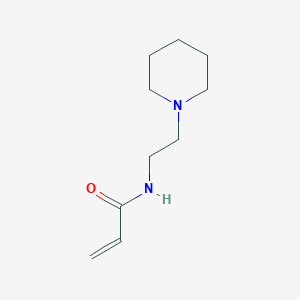
(19E)-2,16-didehydrocur-19-en-17-al
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(19E)-2,16-didehydrocur-19-en-17-al is a complex organic compound with the molecular formula C19H20N2O. It is characterized by its unique structure, which includes multiple double bonds and a distinctive aldehyde group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (19E)-2,16-didehydrocur-19-en-17-al typically involves multiple steps, starting from simpler organic molecules. One common method involves the deprotection of a precursor compound using hydrogen gas (H2) and a palladium on carbon (Pd/C) catalyst . This process requires precise control of reaction conditions, including temperature and pressure, to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity and consistency of the final product through rigorous quality control measures.
化学反应分析
Types of Reactions
(19E)-2,16-didehydrocur-19-en-17-al can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The double bonds and the aldehyde group can be reduced to form corresponding alcohols and alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction could produce an alcohol or an alkane.
科学研究应用
(19E)-2,16-didehydrocur-19-en-17-al has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (19E)-2,16-didehydrocur-19-en-17-al involves its interaction with specific molecular targets within cells. For instance, it has been shown to activate glucokinase, an enzyme involved in glucose metabolism . This activation can lead to various downstream effects, including the regulation of blood sugar levels and the prevention of beta-cell apoptosis in the pancreas.
相似化合物的比较
Similar Compounds
(15β,19E)-2,16-Didehydrocur-19-en-17-al: A stereoisomer with similar chemical properties.
Curan-17-al, 2,16,19,20-tetradehydro-: Another related compound with a slightly different structure.
Uniqueness
(19E)-2,16-didehydrocur-19-en-17-al is unique due to its specific arrangement of double bonds and functional groups, which confer distinct chemical and biological properties. Its ability to activate glucokinase and its potential therapeutic applications set it apart from other similar compounds.
属性
分子式 |
C19H20N2O |
|---|---|
分子量 |
292.4 g/mol |
IUPAC 名称 |
(12E)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde |
InChI |
InChI=1S/C19H20N2O/c1-2-12-10-21-8-7-19-15-5-3-4-6-16(15)20-18(19)14(11-22)13(12)9-17(19)21/h2-6,11,13,17,20H,7-10H2,1H3/b12-2- |
InChI 键 |
VFUITWPFKLGEQA-OIXVIMQBSA-N |
手性 SMILES |
C/C=C\1/CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O |
规范 SMILES |
CC=C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one](/img/structure/B14941011.png)

amino}-2-oxoethyl)benzamide](/img/structure/B14941033.png)

![ethyl 4-{[(1E)-8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzoate](/img/structure/B14941042.png)
![N-(1,3-benzodioxol-5-yl)-6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B14941050.png)



![(1E)-8-fluoro-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941066.png)
![5-[(4-Chlorobenzoyl)imino]-2-(4-fluorophenyl)-N-methyl-1,2,3-thiadiazole-4(2H)-carboxamide](/img/structure/B14941071.png)
![methyl (2Z)-{2-[(2E)-2-(8-fluoro-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinyl]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate](/img/structure/B14941074.png)

![methyl 4-(3,4-dimethylphenyl)-12-(4-methoxyphenyl)-10-methyl-3,5-dioxo-7-thia-1,4,9-triazatricyclo[6.4.0.02,6]dodeca-8,10-diene-11-carboxylate](/img/structure/B14941085.png)
